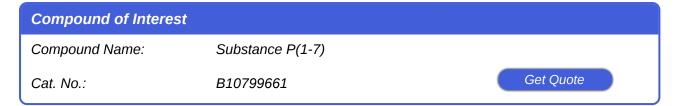


"comparing Substance P(1-7) and C-terminal SP fragments"

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A Comparative Guide to **Substance P(1-7)** and C-terminal SP Fragments

Introduction

Substance P (SP) is an 11-amino acid neuropeptide belonging to the tachykinin family, known for its pivotal role in pain transmission, inflammation, and various neuroregulatory processes.[1] It elicits its effects primarily through the neurokinin-1 (NK1) receptor, a G protein-coupled receptor (GPCR).[1] Upon release, SP is rapidly metabolized by peptidases into smaller fragments, including the N-terminal fragment **Substance P(1-7)** and various C-terminal fragments (e.g., SP(5-11), SP(6-11)). Initially viewed as mere inactive metabolites, research has revealed that these fragments are biologically active molecules with distinct pharmacological profiles, often differing significantly from the parent peptide.

This guide provides an objective comparison between the N-terminal fragment SP(1-7) and C-terminal SP fragments, focusing on their receptor interactions, signaling mechanisms, and functional effects, supported by experimental data.

Receptor Binding and Affinity

The primary distinction between SP(1-7) and C-terminal fragments lies in their interaction with tachykinin receptors. The C-terminal sequence of Substance P (Phe-X-Gly-Leu-Met-NH₂) is considered crucial for high-affinity binding and activation of the NK1 receptor.[2] In contrast, the N-terminal fragment SP(1-7) displays a markedly different receptor binding profile.







Experimental data show that C-terminal fragments, much like the full-length SP, are potent agonists at NK1 receptors.[3] Conversely, SP(1-7) and the C-terminal fragment SP(5-11) do not displace radiolabeled [3 H]SP from its binding site on the NK1 receptor in striatal slices, even at high concentrations (up to 10 μ M), indicating a very low affinity for this specific receptor conformation.[4]

However, compelling evidence suggests the existence of a unique, high-affinity binding site for SP(1-7) that is distinct from the classical NK1, NK2, or NK3 receptors.[5] Studies using a tritium-labeled version of the N-terminal heptapeptide, ³H-SP(1-7), have successfully characterized these specific binding sites in mouse brain and spinal cord membranes.[5]

Data Presentation: Receptor Binding Parameters



Ligand / Fragment	Receptor Target	Binding Parameter	Value	Tissue Source	Citation
[³H]Substanc	NK1 Receptor	K_d	6.6 ± 0.9 nM	Rat Striatal Slices	[4]
B_max	12.6 ± 0.7 fmol/mg protein	Rat Striatal Slices	[4]		
Substance P	NK1 Receptor	IC50	11.8 nM	Rat Striatal Slices	[4]
Substance P(1-7)	NK1 Receptor	IC50	> 10,000 nM	Rat Striatal Slices	[4]
Substance P(5-11)	NK1 Receptor	IC50	> 10,000 nM	Rat Striatal Slices	[4]
³ H-Substance P(1-7)	SP(1-7) Binding Site	K_d	2.5 nM	Mouse Brain	[5]
B_max	29.2 fmol/mg protein	Mouse Brain	[5]		
SP(1-7) Binding Site (High Affinity)	K_d	0.03 nM	Mouse Spinal Cord	[5]	
B_max	0.87 fmol/mg protein	Mouse Spinal Cord	[5]		
SP(1-7) Binding Site (Low Affinity)	K_d	5.4 nM	Mouse Spinal Cord	[5]	
B_max	19.6 fmol/mg protein	Mouse Spinal Cord	[5]		-

K_d: Dissociation constant (a measure of affinity; lower value indicates higher affinity). B_max: Maximum number of binding sites. IC50: Half maximal inhibitory concentration.





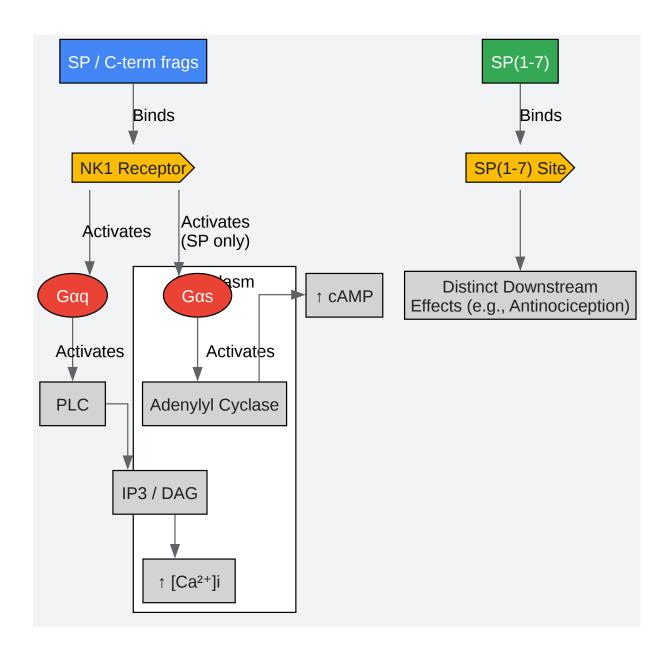
Signaling Pathways: Evidence for Biased Agonism

The activation of the NK1 receptor by full-length Substance P triggers canonical G-protein signaling cascades, leading to the generation of second messengers like inositol trisphosphate (IP₃), diacylglycerol (DAG), and cyclic adenosine monophosphate (cAMP).[1][6] This results in an increase in intracellular calcium ([Ca²⁺]i) and activation of various downstream kinases.[6][7]

C-terminal fragments, which bind to the NK1 receptor, also stimulate these pathways. However, recent studies have revealed a fascinating divergence in signaling. Cellular metabolism of SP, which involves the removal of N-terminal amino acids to produce C-terminal fragments, can result in peptides that retain their ability to increase intracellular calcium but lose the capacity to stimulate cAMP accumulation.[6][7] This phenomenon, known as biased agonism, suggests that C-terminal fragments can selectively activate certain downstream pathways while neglecting others, leading to a different cellular response compared to the parent peptide.

The signaling pathway for the specific SP(1-7) binding site is less characterized but is demonstrably different from the NK1 pathway. Despite its inability to displace [³H]SP, SP(1-7) at nanomolar concentrations can induce the internalization of the NK1 receptor, a process typically associated with agonist binding.[4] This suggests that SP(1-7) may bind to a different conformation of the NK1 receptor or an associated protein, modulating its function allosterically.





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Caption: Signaling pathways for SP/C-terminal fragments vs. SP(1-7).

Functional and Physiological Effects

The differences in receptor binding and signaling translate into distinct and sometimes opposing physiological effects.



- Nociception (Pain Perception): This is the most striking area of contrast. Full-length SP and its C-terminal fragments are generally pro-nociceptive, meaning they enhance pain signals. In stark contrast, SP(1-7) exhibits anti-nociceptive (pain-reducing) properties and can alleviate neuropathic pain-like behaviors in animal models.[8][9] It is proposed to be an endogenous modulator of SP's pain-inducing actions.[10]
- Smooth Muscle Contraction: C-terminal fragments as small as a heptapeptide are potent agonists, mimicking SP in causing the contraction of isolated guinea pig ileum. N-terminal fragments are inactive in this assay.[3]
- Central Nervous System: Both N- and C-terminal fragments can induce dopamine outflow in
 the striatum, suggesting complex neuromodulatory roles for both types of metabolites.[4][11]
 However, their behavioral effects can be opposite. In a study on aggression in mice, SP and
 SP(1-7) reduced fighting behavior, while a C-terminal fragment analog significantly increased
 it.[12]
- Modulatory Role: SP(1-7) can act as a potent modulator of the parent peptide's effects. For instance, low doses of SP(1-7) can significantly reduce the aversive behaviors induced by intrathecal injection of SP or the C-terminal fragment SP(5-11).[10]

Data Presentation: Functional Activity Comparison



Assay / Effect	Substance P	C-terminal Fragments (e.g., SP(5-11))	Substance P(1-7)	Citation
NK1 Receptor Binding	High Affinity	High Affinity	Very Low Affinity	[3][4]
SP(1-7) Site Binding	No	No	High Affinity	[5]
Pain Perception	Pro-nociceptive	Pro-nociceptive	Anti-nociceptive	[13][8][10]
Guinea Pig Ileum Contraction	Potent Agonist	Potent Agonist	Inactive	[3]
Striatal Dopamine Outflow	Stimulates	Stimulates	Stimulates	[4][11]
Aggression (Mouse Model)	Reduces	Increases	Reduces	[12]
NK1 Receptor Internalization	Induces	Not specified	Induces	[4]
cAMP Accumulation	Stimulates	No/Reduced Stimulation	Does not stimulate via NK1	[6][7]
[Ca²+]i Increase	Stimulates	Stimulates	Does not stimulate via NK1	[6][7]

Experimental Protocols Radioligand Binding Assay for NK1 Receptors

This protocol is based on the methodology used to assess the binding of SP and its fragments to NK1 receptors in rat striatal slices.[4]

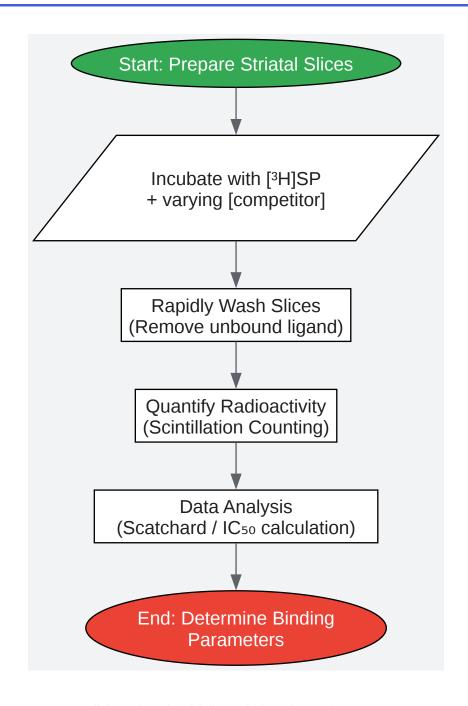


• Objective: To determine the binding affinity (K_d) and density of receptors (B_max) for [3H]SP and to measure the ability of unlabeled SP, SP(1-7), and SP(5-11) to displace [3H]SP (IC₅₀).

Methodology:

- Tissue Preparation: Fresh striatal slices from Wistar rats are prepared and maintained in an appropriate buffer.
- Incubation: Slices are incubated with a fixed concentration of radiolabeled [³H]Substance
 P in the presence (for non-specific binding) or absence (for total binding) of a high concentration of unlabeled SP. For competition assays, slices are incubated with [³H]SP and varying concentrations of the unlabeled competitor peptides (SP, SP(1-7), SP(5-11)).
- Washing: Following incubation, the slices are rapidly washed with ice-cold buffer to remove unbound radioligand.
- Quantification: The amount of radioactivity bound to the tissue is quantified using liquid scintillation counting.
- Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. Saturation binding data are analyzed using Scatchard plots to determine K_d and B max. Competition binding data are analyzed to determine the IC50 values.





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